molecular formula C5H9N3O2 B13559872 4-Nitrosopiperazine-1-carbaldehyde

4-Nitrosopiperazine-1-carbaldehyde

Cat. No.: B13559872
M. Wt: 143.14 g/mol
InChI Key: QCKBEGKGQLANEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrosopiperazine-1-carbaldehyde is a chemical compound that has garnered significant interest in various fields of research and industry due to its unique properties. It belongs to the aldehyde family and has the molecular formula C5H9N3O2. This compound is known for its yellow crystalline appearance and has been studied for its antimicrobial, antitumor, and antioxidant properties.

Preparation Methods

The synthesis of 4-Nitrosopiperazine-1-carbaldehyde typically involves starting with 4-nitropiperazine. The process includes the addition of aqueous sodium hydroxide followed by formaldehyde, resulting in the formation of the yellow crystalline solid. Industrial production methods may vary, but the fundamental principles of the synthetic route remain consistent.

Chemical Reactions Analysis

4-Nitrosopiperazine-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Nitrosopiperazine-1-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound has demonstrated significant bioactivity against several types of bacteria and fungi, making it a potential candidate for antimicrobial research.

    Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Nitrosopiperazine-1-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. The presence of the nitro group makes it an electron-withdrawing group, which contributes to its reactivity towards nucleophiles. This characteristic is crucial for its pharmacological properties, including its antimicrobial and antitumor activities .

Comparison with Similar Compounds

4-Nitrosopiperazine-1-carbaldehyde can be compared with other similar compounds, such as:

    1-Methyl-4-nitrosopiperazine: Known for its use in pharmaceutical applications, particularly in the treatment of tuberculosis.

    1-Cyclopentyl-4-nitrosopiperazine: Another nitrosamine impurity found in rifapentine, used in the treatment of mycobacterium infections.

The uniqueness of this compound lies in its specific combination of antimicrobial, antitumor, and antioxidant properties, which are not commonly found together in similar compounds.

Properties

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

4-nitrosopiperazine-1-carbaldehyde

InChI

InChI=1S/C5H9N3O2/c9-5-7-1-3-8(6-10)4-2-7/h5H,1-4H2

InChI Key

QCKBEGKGQLANEY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C=O)N=O

Origin of Product

United States

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